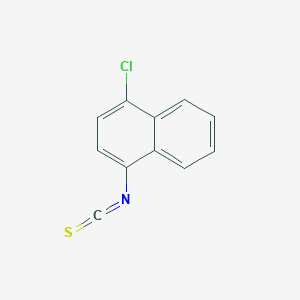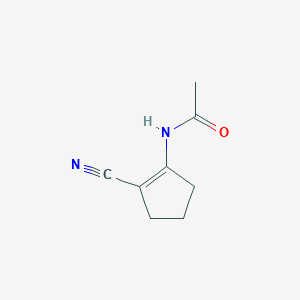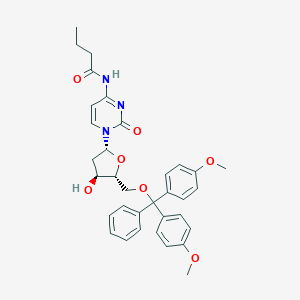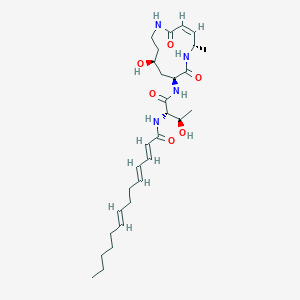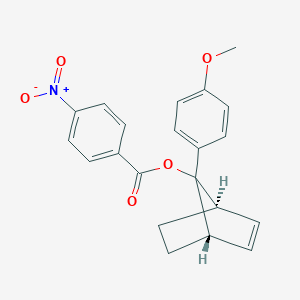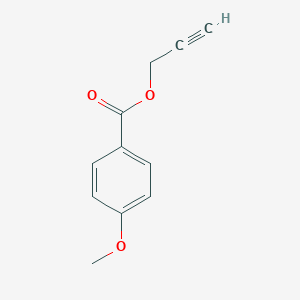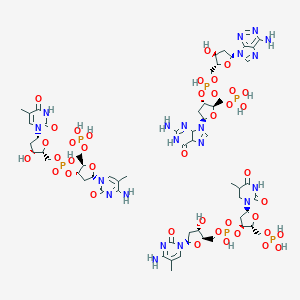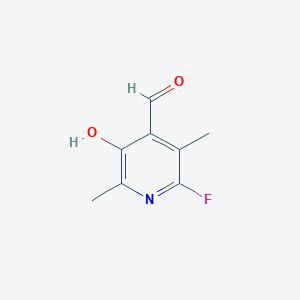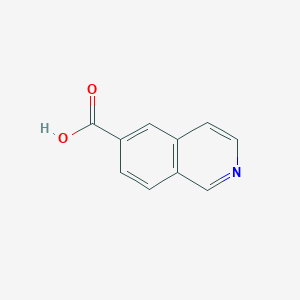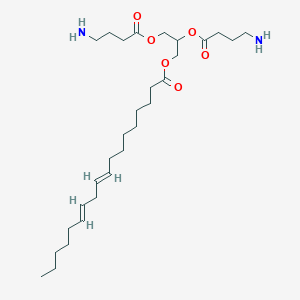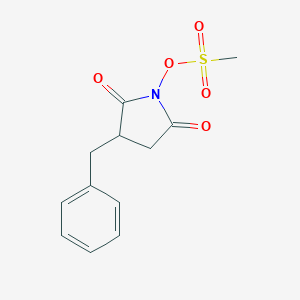
3-Benzyl-N-(methanesulfonyloxy)succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-N-(methanesulfonyloxy)succinimide, also known as BMS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of succinimide derivatives and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the GABA-A receptor and the glycine receptor. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to enhance the activity of these receptors, leading to an increase in inhibitory neurotransmission in the brain.
Biochemische Und Physiologische Effekte
3-Benzyl-N-(methanesulfonyloxy)succinimide has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and sedative properties. 3-Benzyl-N-(methanesulfonyloxy)succinimide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzyl-N-(methanesulfonyloxy)succinimide has several advantages for use in lab experiments. It is a highly selective compound that can be used to target specific receptors in the brain. 3-Benzyl-N-(methanesulfonyloxy)succinimide is also relatively easy to synthesize, making it readily available for research purposes. However, 3-Benzyl-N-(methanesulfonyloxy)succinimide has some limitations, including its potential toxicity and side effects. Researchers must take precautions when handling 3-Benzyl-N-(methanesulfonyloxy)succinimide to ensure the safety of both themselves and their subjects.
Zukünftige Richtungen
There are several future directions for research on 3-Benzyl-N-(methanesulfonyloxy)succinimide. One potential area of study is the development of new drugs based on the structure of 3-Benzyl-N-(methanesulfonyloxy)succinimide. Researchers could also investigate the potential use of 3-Benzyl-N-(methanesulfonyloxy)succinimide in the treatment of other neurological disorders, such as epilepsy and depression. Additionally, further research could be conducted to better understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its effects on the brain.
Conclusion
In conclusion, 3-Benzyl-N-(methanesulfonyloxy)succinimide is a promising compound for use in scientific research. Its selective activity on certain receptors in the brain makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide involves the reaction of benzylamine with succinic anhydride in the presence of a solvent such as acetonitrile. The resulting product is then treated with methanesulfonyl chloride to form 3-Benzyl-N-(methanesulfonyloxy)succinimide. The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide has been optimized to achieve a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-N-(methanesulfonyloxy)succinimide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of medicinal chemistry, drug discovery, and neuroscience. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
106847-87-4 |
|---|---|
Produktname |
3-Benzyl-N-(methanesulfonyloxy)succinimide |
Molekularformel |
C12H13NO5S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
(3-benzyl-2,5-dioxopyrrolidin-1-yl) methanesulfonate |
InChI |
InChI=1S/C12H13NO5S/c1-19(16,17)18-13-11(14)8-10(12(13)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
VHZLSFAAVZFJAQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2 |
Synonyme |
3-benzyl-N-((methylsulfonyl)oxy)succinimide 3-benzyl-N-(methanesulfonyloxy)succinimide BMSOS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



